(1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester
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Overview
Description
(1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid esterified with a tert-butyl group. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a reductive amination to introduce the aminomethyl group.
Reductive Amination: Cyclohexanone is reacted with formaldehyde and ammonia or a primary amine under reductive conditions, often using a reducing agent like sodium cyanoborohydride.
Esterification: The resulting aminomethyl-cyclohexane is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the reductive amination and esterification steps, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways related to disease states.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester: The enantiomer of the compound, differing in stereochemistry.
2-Aminomethyl-cyclohexanecarboxylic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Cyclohexanecarboxylic acid derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness
(1R,2R)-2-Aminomethyl-cyclohexanecarboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.
Properties
IUPAC Name |
tert-butyl (1R,2R)-2-(aminomethyl)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRNENUGIJRRL-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCC1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCC[C@H]1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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